Lanthanum phosphate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

13778-59-1 |

|---|---|

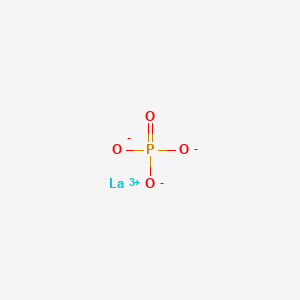

Molecular Formula |

LaO4P |

Molecular Weight |

233.877 g/mol |

IUPAC Name |

lanthanum(3+);phosphate |

InChI |

InChI=1S/La.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)/q+3;/p-3 |

InChI Key |

LQFNMFDUAPEJRY-UHFFFAOYSA-K |

SMILES |

[O-]P(=O)([O-])[O-].[La+3] |

Canonical SMILES |

[O-]P(=O)([O-])[O-].[La+3] |

Other CAS No. |

13778-59-1 |

physical_description |

DryPowde |

Origin of Product |

United States |

Foundational & Exploratory

Lanthanum phosphate crystal structure analysis

An In-depth Technical Guide to the Crystal Structure Analysis of Lanthanum Phosphate (B84403)

Abstract

Lanthanum phosphate (LaPO₄) is a ceramic material of significant interest in various scientific and technological fields, including as a host material for phosphors, in catalysis, and for biomedical applications. Its properties are intrinsically linked to its crystal structure. This guide provides a comprehensive overview of the crystal structure of this compound, detailing its polymorphic forms, crystallographic data, and the experimental protocols used for its synthesis and analysis. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the material's structural characteristics.

Polymorphism in this compound

This compound primarily exists in two crystallographic forms, or polymorphs, at different temperatures: a low-temperature hexagonal phase (rhabdophane structure) and a high-temperature monoclinic phase (monazite structure). The transition from the hexagonal to the monoclinic phase is irreversible and occurs at elevated temperatures.

-

Monoclinic (Monazite-type): This is the thermodynamically stable phase at high temperatures. The monazite (B576339) structure belongs to the P2₁/n space group. In this structure, the lanthanum ions are coordinated by nine oxygen atoms.

-

Hexagonal (Rhabdophane-type): This phase is typically formed at lower temperatures, often through precipitation in aqueous solutions. It crystallizes in the P3₁21 space group. The La³⁺ ions in this structure are also nine-coordinated with oxygen atoms.

Crystallographic Data

The precise lattice parameters of this compound can vary slightly depending on the synthesis method and any dopants present. The following tables summarize representative crystallographic data for the two primary polymorphs.

Table 1: Crystallographic Data for Monoclinic (Monazite) LaPO₄

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 6.829 |

| b (Å) | 7.065 |

| c (Å) | 6.492 |

| β (°) | 103.18 |

| Unit Cell Volume (ų) | 305.6 |

| Z (Formula units per cell) | 4 |

Data sourced from representative studies on monazite-type LaPO₄.

Table 2: Crystallographic Data for Hexagonal (Rhabdophane) LaPO₄

| Parameter | Value |

| Crystal System | Hexagonal |

| Space Group | P3₁21 |

| a (Å) | 7.072 |

| c (Å) | 6.463 |

| Unit Cell Volume (ų) | 279.6 |

| Z (Formula units per cell) | 3 |

Data sourced from representative studies on rhabdophane-type LaPO₄.

Experimental Protocols

The synthesis and analysis of this compound require precise experimental control. Below are detailed methodologies for common procedures.

Synthesis of LaPO₄ Nanoparticles (Hydrothermal Method)

The hydrothermal method is a common technique for synthesizing crystalline LaPO₄, particularly the hexagonal phase, at moderate temperatures.

Protocol:

-

Precursor Preparation:

-

Prepare a 0.1 M aqueous solution of lanthanum chloride (LaCl₃·7H₂O).

-

Prepare a 0.1 M aqueous solution of sodium phosphate dibasic (Na₂HPO₄·12H₂O).

-

-

Reaction:

-

Slowly add the Na₂HPO₄ solution to the LaCl₃ solution under vigorous stirring to form a white precipitate.

-

Adjust the pH of the resulting suspension to a desired value (e.g., pH 5) using dilute HCl or NaOH. The pH can influence the resulting particle morphology.

-

-

Hydrothermal Treatment:

-

Transfer the suspension to a Teflon-lined stainless-steel autoclave.

-

Seal the autoclave and heat it to 150-200 °C for 12-24 hours. The temperature and time can be varied to control crystallinity and particle size.

-

-

Product Recovery:

-

After the autoclave cools to room temperature, collect the white precipitate by centrifugation.

-

Wash the product repeatedly with deionized water and ethanol (B145695) to remove any unreacted precursors and by-products.

-

Dry the final product in an oven at 60-80 °C.

-

Structural Analysis by X-ray Diffraction (XRD) and Rietveld Refinement

XRD is the primary technique for determining the crystal structure, phase purity, and lattice parameters of LaPO₄. Rietveld refinement is a powerful method for analyzing the diffraction data.

Protocol:

-

Data Collection:

-

Prepare a powder sample of the synthesized LaPO₄ and mount it on a zero-background sample holder.

-

Use a powder diffractometer with a Cu Kα radiation source (λ = 1.5406 Å).

-

Scan the sample over a 2θ range of 10-80° with a step size of 0.02° and a suitable counting time per step.

-

-

Phase Identification:

-

Compare the collected diffraction pattern with standard diffraction patterns from databases (e.g., ICDD) to identify the crystalline phases present (monoclinic or hexagonal LaPO₄).

-

-

Rietveld Refinement:

-

Use specialized software (e.g., GSAS, FullProf) to perform the Rietveld refinement.

-

Initial Model: Start with an initial structural model for the identified phase, including the space group and approximate atomic positions.

-

Refinement Steps: Sequentially refine the following parameters to minimize the difference between the observed and calculated diffraction patterns:

-

Scale factor and background coefficients.

-

Unit cell parameters.

-

Peak shape parameters (e.g., Gaussian and Lorentzian components).

-

Atomic coordinates and isotropic/anisotropic displacement parameters.

-

-

Goodness-of-Fit: Evaluate the quality of the refinement using indicators like Rwp (weighted profile R-factor) and χ² (chi-squared). A good refinement typically has a low Rwp and a χ² value close to 1.

-

Conclusion

The crystal structure of this compound is a critical determinant of its physical and chemical properties. The existence of two primary polymorphs, the high-temperature monoclinic monazite and the low-temperature hexagonal rhabdophane, allows for a range of applications. Understanding the detailed crystallographic data and the precise experimental protocols for synthesis and analysis is fundamental for researchers aiming to utilize or modify LaPO₄ for specific applications, from advanced materials to drug delivery systems. The methodologies outlined in this guide, particularly the combination of hydrothermal synthesis and Rietveld refinement of XRD data, provide a robust framework for the structural characterization of this important material.

A Deep Dive into Lanthanum Phosphate: A Comparative Analysis of Hexagonal and Monoclinic Polymorphs for Researchers and Drug Development Professionals

An In-depth Technical Guide

Lanthanum phosphate (B84403) (LaPO₄) is a versatile inorganic compound that has garnered significant interest in various scientific and biomedical fields due to its unique properties, including high thermal stability, low solubility in water, and biocompatibility.[1] This interest is further compounded by its existence in two primary crystalline forms: the hexagonal (rhabdophane) and the monoclinic (monazite) polymorphs. The structural differences between these two forms give rise to distinct physical and chemical properties, making the choice of polymorph critical for specific applications, particularly in the realm of drug development and biomaterials. This technical guide provides a comprehensive comparison of the hexagonal and monoclinic phases of lanthanum phosphate, offering researchers, scientists, and drug development professionals a detailed understanding of their core properties, synthesis, and potential applications.

Structural and Physical Properties: A Comparative Overview

The fundamental difference between the two polymorphs lies in their crystal structure, which dictates their macroscopic properties. The hexagonal phase is often a hydrated, lower-temperature form, which can transition to the more thermodynamically stable anhydrous monoclinic phase upon heating.[2][3]

Table 1: Comparison of Crystallographic and Physical Properties

| Property | Hexagonal this compound (Rhabdophane) | Monoclinic this compound (Monazite) |

| Crystal System | Hexagonal[1][4][5] | Monoclinic[2][6] |

| Space Group | P3₁21[5] or P6₂22 | P2₁/n[5] or P2₁/c[7] |

| Coordination Number of La³⁺ | 8[6] | 9[6][7] |

| Typical Form | Hydrated (LaPO₄·nH₂O)[1][2] | Anhydrous[2] |

| Thermal Stability | Stable at lower temperatures; transforms to monoclinic phase at elevated temperatures (e.g., >400-900°C).[2][3][8] | Thermally stable at high temperatures.[1] |

| Band Gap | Predicted to have a larger energy gap and smaller electron effective mass compared to the monoclinic phase.[6] | Predicted indirect band gap of about 8 eV.[6] |

| Density | Generally lower than the monoclinic phase due to hydration. | 5.2 g/cm³ (for Lanthanum Phosphide (B1233454), LaP, as a related compound)[9] |

| Refractive Index | The refractive index of lanthanum-phosphate glass increases with La₂O₃ content.[10] | Data for the pure monoclinic phase is not readily available, but lanthanum-containing materials generally exhibit a high refractive index.[1] |

| Solubility in Water | Very low solubility.[1] this compound is generally considered highly insoluble in water.[11] | Very low solubility.[1] this compound complexes are insoluble.[12][13] |

Synthesis and Experimental Protocols

The synthesis method employed is a critical determinant of the resulting crystalline phase of this compound.

Synthesis of Hexagonal this compound

The hexagonal phase is typically synthesized at or near room temperature through aqueous precipitation or sol-gel methods.

Experimental Protocol: Precipitation Method [1]

-

Precursor Preparation: Prepare aqueous solutions of a lanthanum salt (e.g., LaCl₃ or La(NO₃)₃) and a phosphate source (e.g., H₃PO₄ or (NH₄)₃PO₄).

-

Precipitation: Add the phosphate solution to the lanthanum salt solution under controlled pH and temperature. The precipitate of hexagonal LaPO₄·nH₂O forms.

-

Washing and Drying: The precipitate is separated by filtration, washed with deionized water to remove impurities, and dried at a low temperature (e.g., ~80°C).

Experimental Protocol: Sol-Gel Method [14]

-

Sol Formation: A solution of LaCl₃·7H₂O is reacted with H₃PO₄.

-

Gelation: The pH is adjusted by adding NH₄OH solution to form a gel.

-

Aging and Drying: The gel is aged until stable, then decanted and dried at 100°C.

-

Calcination: The dried gel is calcined at a moderate temperature (e.g., 550°C) to obtain the hexagonal LaPO₄ powder.

Synthesis of Monoclinic this compound

The monoclinic phase is typically obtained by the thermal treatment of the hexagonal phase or through high-temperature solid-state reactions.

Experimental Protocol: Thermal Conversion [2][3]

-

Synthesis of Hexagonal Precursor: Synthesize hexagonal this compound using a low-temperature method as described above.

-

Calcination: Heat the hexagonal LaPO₄·nH₂O powder at a high temperature (e.g., 900°C) for a specified duration. This process removes the water of hydration and induces a phase transition to the monoclinic structure.

Experimental Workflow for Synthesis and Phase Determination

Caption: Workflow for the synthesis and characterization of hexagonal and monoclinic this compound.

Characterization Techniques

Several analytical techniques are essential for distinguishing between the hexagonal and monoclinic phases and for determining their properties.

Table 2: Key Characterization Methods

| Technique | Purpose | Observations |

| X-ray Diffraction (XRD) | Crystal structure and phase purity determination. | Distinct diffraction patterns for hexagonal and monoclinic phases.[1][4] |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. | Shows characteristic bands for phosphate groups (P-O, O=P-O).[1][4] The presence of OH bands indicates the hydrated hexagonal form.[4] |

| Differential Thermal Analysis (DTA) / Thermogravimetric Analysis (TGA) | Evaluation of thermal stability and phase transitions. | DTA/TGA curves show the dehydration of the hexagonal phase and its conversion to the monoclinic phase at high temperatures.[1] |

| Scanning Electron Microscopy (SEM) | Morphological analysis. | Reveals particle shape and size; can show irregular agglomerated solids.[4] |

Relevance and Applications in Drug Development

The properties of this compound make it a promising material for various biomedical applications.

-

Drug Delivery: this compound nanoparticles have been investigated for siRNA delivery in cancer therapy.[15] The pH-responsive nature of lanthanum-phosphate interactions can be exploited for targeted drug release.[15]

-

Bone Regeneration: Lanthanum has been shown to promote the osteogenic differentiation of bone marrow mesenchymal stem cells.[16][17] Scaffolds made of this compound and chitosan (B1678972) have demonstrated enhanced bone regeneration.[16][17][18]

-

Phosphate Binding: Lanthanum carbonate is an established oral medication used to treat hyperphosphatemia in patients with end-stage kidney disease by forming insoluble this compound in the gastrointestinal tract.[13][19][20]

The biocompatibility and low toxicity of this compound are crucial for these applications.[21]

Signaling Pathway in Osteogenesis

Lanthanum ions, as a component of this compound scaffolds, have been found to promote osteogenesis through the Wnt/β-catenin signaling pathway.[16][17]

Caption: Role of Lanthanum in the Wnt/β-catenin signaling pathway for osteogenesis.

Conclusion

The hexagonal and monoclinic polymorphs of this compound exhibit distinct structural and physical properties that are crucial for their application in research and drug development. The hydrated, low-temperature hexagonal phase offers a different profile compared to the more stable, anhydrous, high-temperature monoclinic phase. Understanding the synthesis-structure-property relationships is paramount for harnessing the full potential of these materials in areas such as controlled drug delivery and regenerative medicine. The choice of polymorph will ultimately depend on the specific requirements of the intended application, including desired stability, reactivity, and biological interactions.

References

- 1. researchgate.net [researchgate.net]

- 2. epublications.vu.lt [epublications.vu.lt]

- 3. researchgate.net [researchgate.net]

- 4. This compound as catalyst in the reaction of 5-HMF formation | BIO Web of Conferences [bio-conferences.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 8. researchgate.net [researchgate.net]

- 9. Lanthanum phosphide - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. americanelements.com [americanelements.com]

- 12. mdpi.com [mdpi.com]

- 13. Lanthanum Carbonate - A New Phosphate Binding Drug in Advanced Renal Failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. bio-conferences.org [bio-conferences.org]

- 15. Biological activities of siRNA-loaded this compound nanoparticles on colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound/chitosan scaffolds enhance cytocompatibility and osteogenic efficiency via the Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. This compound/chitosan scaffolds enhance cytocompatibility and osteogenic efficiency via the Wnt/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 19. [Lanthanum carbonate in clinical practice] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Lanthanum carbonate (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 21. ri.conicet.gov.ar [ri.conicet.gov.ar]

An In-depth Technical Guide to the Rhabdophane and Monazite Polymorphs of Lanthanum Phosphate (LaPO₄)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the two primary crystalline forms of lanthanum phosphate (B84403) (LaPO₄): the hydrated rhabdophane (B76276) and the anhydrous monazite (B576339). Understanding the distinct structural, thermodynamic, and kinetic properties of these polymorphs is crucial for their application in various scientific and industrial fields, including as host materials for luminescence, catalysts, and potential matrices for the immobilization of nuclear waste.

Structural and Thermodynamic Properties

Lanthanum phosphate exists in two main polymorphic forms: the hexagonal rhabdophane, which is a hydrated phase, and the monoclinic monazite, which is the anhydrous and thermodynamically more stable form. The transition from rhabdophane to monazite is an irreversible, exothermic process that occurs at elevated temperatures.

Crystallographic Data

The crystallographic parameters of rhabdophane and monazite LaPO₄ are summarized in the table below for comparative analysis. Rhabdophane can exist in a hexagonal or a monoclinic crystal system, with the latter being a hydrated form. Monazite, on the other hand, consistently exhibits a monoclinic structure.

| Property | Rhabdophane (Hexagonal) | Rhabdophane (Monoclinic, Hydrated) | Monazite (Monoclinic) |

| Crystal System | Hexagonal | Monoclinic | Monoclinic |

| Space Group | P6₂22 | C2 | P2₁/n |

| a (Å) | ~7.03 | ~28.73 | ~6.83 - 6.84 |

| b (Å) | ~7.03 | ~7.09 | ~7.07 - 7.08 |

| c (Å) | ~6.41 | ~12.34 | ~6.45 - 6.52 |

| **β (°) ** | 90 | ~115.3 | ~103.3 - 103.9 |

| Unit Cell Volume (ų) | ~274.35 | ~2273.3 | ~296 - 298 |

| Formula | LaPO₄ | LaPO₄·nH₂O (n ≈ 0.5 - 0.8) | LaPO₄ |

Thermodynamic Data

The transformation from rhabdophane to monazite is an exothermic process, indicating that monazite is the more stable polymorph. The thermodynamic parameters associated with this transformation and the formation of each phase are critical for understanding their stability and synthesis conditions.

| Thermodynamic Parameter | Value (kJ/mol) |

| Enthalpy of Formation (ΔfH°) of Rhabdophane (LaPO₄·0.667H₂O) | -2151 ± 13 to -2130 ± 12[1] |

| Enthalpy of Formation (ΔfH°) of Monazite (LaPO₄) | Optimized values derived from solubility data[2] |

| Enthalpy of Reaction (Rhabdophane → Monazite + Water) | Varies with rare earth element[3][4] |

The Rhabdophane to Monazite Transformation

The conversion of rhabdophane to monazite is a critical process that dictates the final properties of the LaPO₄ material. This transformation is kinetically hindered at ambient temperatures but can be initiated by thermal treatment or hydrothermal conditions.

Transformation Pathway

The transformation from hydrated rhabdophane to anhydrous monazite typically proceeds through a dehydration step followed by a structural rearrangement. Under dry heating conditions, this transformation occurs at temperatures ranging from approximately 500°C to 900°C.[5] However, in a hydrothermal environment, the transition temperature can be significantly lowered to a range of 185°C to 260°C.

Kinetics of Transformation

The kinetics of the rhabdophane to monazite transformation are influenced by several factors, including temperature, particle size, and the presence of a solvent. The activation energy for the sintering of rhabdophane into monazite-cheralite, a related compound, has been reported to be between 360 ± 90 and 530 ± 90 kJ/mol, which can provide an estimate for the LaPO₄ system.[6]

Experimental Protocols

Detailed methodologies for the synthesis of both rhabdophane and monazite LaPO₄, as well as for the characterization of their thermodynamic properties, are provided below.

Synthesis of Rhabdophane LaPO₄ (Colloidal Method)

This method yields nanocrystalline rhabdophane with a narrow particle size distribution.

Materials:

-

Lanthanum(III) chloride heptahydrate (LaCl₃·7H₂O)

-

Sodium dihydrogen phosphate dihydrate (NaH₂PO₄·2H₂O)

-

Deionized water

-

Acetone

Procedure:

-

Prepare a 0.1 M aqueous solution of LaCl₃·7H₂O and a 0.1 M aqueous solution of NaH₂PO₄·2H₂O separately.

-

Mix equal volumes of the two solutions in a flask.

-

Heat the mixture in an oil bath at 100°C for a specified period (e.g., several hours) to allow for the formation of nanorods.

-

Cool the reaction mixture to room temperature.

-

Induce precipitation of the LaPO₄ nanorods by adding acetone.

-

Collect the white precipitate by centrifugation at 4000 rpm for 5 minutes.

-

The obtained powder is the rhabdophane form of LaPO₄.

Synthesis of Monazite LaPO₄ (Hydrothermal Method)

This method allows for the direct synthesis of the stable monazite phase or the conversion of pre-synthesized rhabdophane.

Materials:

-

Lanthanum(III) oxide (La₂O₃), Lanthanum(III) nitrate (B79036) (La(NO₃)₃), or Lanthanum(III) hydroxide (B78521) (La(OH)₃)

-

Phosphoric acid (H₃PO₄, 1 M)

-

Deionized water

-

Acetone

-

Microwave reactor or conventional hydrothermal autoclave

Procedure:

-

Combine the lanthanum precursor with 8 ml of 1 M H₃PO₄ in a microwave-safe vessel or a Teflon-lined autoclave.

-

Heat the mixture under stirring to the desired temperature (e.g., 210-260°C) for 1 hour.[7]

-

For the conversion of rhabdophane to monazite, pre-synthesized rhabdophane powder is used as the starting material instead of the lanthanum precursor.

-

After the reaction, cool the vessel to room temperature.

-

Collect the product by filtration.

-

Wash the product with deionized water and acetone.

-

Dry the resulting powder to obtain monazite LaPO₄.

High-Temperature Drop Solution Calorimetry

This technique is employed to determine the enthalpy of formation of the LaPO₄ polymorphs.

Principle: A small, pelletized sample at room temperature is dropped into a molten solvent at a high, constant temperature (e.g., 700-800°C) within a Tian-Calvet twin calorimeter. The heat flow associated with the sample dissolving in the solvent is measured. By using a thermodynamic cycle involving the dissolution of the constituent oxides (La₂O₃ and P₂O₅), the enthalpy of formation of the LaPO₄ phase can be calculated.

Experimental Setup:

-

Custom-built Tian-Calvet twin calorimeter.

-

Molten solvent: typically sodium molybdate (B1676688) (3Na₂O·4MoO₃) at 700°C or lead borate (B1201080) (2PbO·B₂O₃) at 800°C.

-

Oxygen gas flow to maintain an oxidizing atmosphere and aid dissolution.

Procedure:

-

Calibrate the calorimeter.

-

Press approximately 5 mg of the LaPO₄ sample (either rhabdophane or monazite) into a pellet.

-

Drop the pellet from room temperature into the molten solvent inside the calorimeter.

-

Record the heat flow over time until the sample is completely dissolved and the baseline is re-established.

-

Integrate the heat flow curve to determine the enthalpy of drop solution (ΔHds).

-

Repeat the procedure for the constituent oxides (La₂O₃ and P₂O₅).

-

Calculate the enthalpy of formation from the oxides (ΔH°f,ox) using the following thermodynamic cycle: ΔH°f,ox (LaPO₄) = ΔHds (La₂O₃) + ΔHds (P₂O₅) - ΔHds (LaPO₄)

Conclusion

The rhabdophane and monazite forms of LaPO₄ exhibit distinct structural and thermodynamic properties that are critical to their synthesis and application. Rhabdophane, a hydrated polymorph, serves as a common precursor to the more stable, anhydrous monazite. The irreversible transformation between these two phases is a key consideration in the material's processing. The provided experimental protocols offer a foundation for the controlled synthesis and characterization of these important materials, enabling further research and development in their diverse fields of application.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Thermodynamics and Stability of Rhabdophanes, Hydrated Rare Earth Phosphates REPO4 · n H2O [frontiersin.org]

- 4. Thermodynamics and Stability of Rhabdophanes, Hydrated Rare Earth Phosphates REPO4 · n H2O - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DTA study of the rhabdophane to monazite transformation in rare earth (La-Dy) phosphates | CoLab [colab.ws]

- 6. researchgate.net [researchgate.net]

- 7. matec-conferences.org [matec-conferences.org]

A Technical Guide to the Synthesis of Lanthanum Phosphate Nanoparticles for Biomedical Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, characterization, and application of lanthanum phosphate (B84403) (LaPO₄) nanoparticles, with a particular focus on their burgeoning role in drug delivery and biomedicine. Lanthanum phosphate nanoparticles are gaining significant attention due to their unique physicochemical properties, including high thermal stability, low water solubility, and biocompatibility, making them promising candidates for a range of therapeutic and diagnostic applications.[1][2][3] This document details established synthesis methodologies, presents key quantitative data for comparative analysis, and visualizes experimental workflows and relevant biological pathways.

Core Synthesis Methodologies

The morphology, size, and crystalline structure of this compound nanoparticles can be tailored by the synthesis method, which in turn influences their performance in biomedical applications.[2][4] The most prevalent methods for LaPO₄ nanoparticle synthesis are co-precipitation, hydrothermal synthesis, and microwave-assisted synthesis.

Co-precipitation Method

The co-precipitation method is a straightforward and cost-effective approach for synthesizing LaPO₄ nanoparticles.[2] It involves the mixing of lanthanum and phosphate precursors in a solution, leading to the precipitation of this compound. The process allows for good control over particle composition and size by adjusting parameters such as precursor concentration, pH, and temperature.[2][5]

-

Precursor Preparation: Prepare an aqueous solution of a lanthanum salt, such as lanthanum (III) nitrate (B79036) hexahydrate (La(NO₃)₃·6H₂O) or lanthanum chloride heptahydrate (LaCl₃·7H₂O).[6][7] Prepare a separate aqueous solution of a phosphate source, such as ammonium (B1175870) phosphate ((NH₄)₃PO₄) or orthophosphoric acid (H₃PO₄).[5][8]

-

Precipitation: Add the phosphate solution to the lanthanum salt solution dropwise under constant stirring. The pH of the solution can be adjusted using ammonia (B1221849) or sodium hydroxide (B78521) to control the precipitation process and resulting particle morphology.[7][8]

-

Aging: The resulting suspension is typically aged for a period of time to allow for crystal growth and stabilization.

-

Washing and Collection: The precipitate is then separated by centrifugation, washed multiple times with deionized water and ethanol (B145695) to remove unreacted precursors and byproducts.[8]

-

Drying: The final product is dried in an oven at a controlled temperature (e.g., ~80°C) to obtain the this compound nanoparticle powder.[8]

Hydrothermal Method

The hydrothermal method involves a chemical reaction in an aqueous solution above ambient temperature and pressure within a sealed vessel called an autoclave. This technique is known for producing highly crystalline and uniform nanoparticles.[9] Phytic acid and tannic acid can be used as green reagents in this method.[10]

-

Precursor Mixture: Dissolve a lanthanum precursor (e.g., La(NO₃)₃·6H₂O) in deionized water.[9]

-

Addition of Phosphate Source and Additives: Add a phosphate source, such as phytic acid, to the lanthanum solution. Other reagents, like tannic acid, can be added to influence the final composition and surface properties.[9]

-

Autoclave Treatment: Transfer the mixture to a Teflon-lined stainless-steel autoclave and heat it to a specific temperature (e.g., 180°C) for a set duration (e.g., 5 hours).[9]

-

Cooling and Collection: Allow the autoclave to cool down to room temperature naturally. The resulting precipitate is collected by centrifugation.

-

Washing and Drying: Wash the product with deionized water and ethanol to remove any impurities. Dry the final this compound nanoparticles in an oven at a controlled temperature (e.g., 60°C for 15 hours).[9]

Microwave-Assisted Synthesis

Microwave-assisted synthesis is a rapid and energy-efficient method that utilizes microwave radiation to heat the reaction mixture. This allows for faster reaction times and can lead to the formation of unique nanostructures, such as nanorods.[6][11]

-

Precursor Solution: Prepare a solution with a lanthanum salt (e.g., LaCl₃·7H₂O) and a phosphate source (e.g., Na₃PO₄·12H₂O).[6]

-

pH Adjustment: Adjust the pH of the precursor solution to a desired value (e.g., in the range of 1-6) using an acid like nitric acid (HNO₃). The pH plays a crucial role in controlling the morphology of the final product (nanoparticles vs. nanorods).[6]

-

Microwave Irradiation: Place the solution in a microwave reactor and irradiate at a specific power (e.g., 180 W) for a defined time (e.g., 60 minutes).[6]

-

Product Recovery: After the reaction, the precipitate is collected, washed with deionized water and ethanol, and dried to obtain the final this compound nanostructures.

Quantitative Data Summary

The physical and chemical properties of this compound nanoparticles are highly dependent on the synthesis method and parameters. The following tables summarize key quantitative data from various studies to facilitate comparison.

| Synthesis Method | Precursors | Particle Size (nm) | Morphology | Crystal Phase | Reference |

| Co-precipitation | La(NO₃)₃, Sodium Tripolyphosphate | 3.4 (core), 6.3 (core+2 shells) | Spherical | Rhabdophane | [12][13] |

| Co-precipitation | La(NO₃)₃, NH₄H₂PO₄ | 10-12 (crystallite size) | Near-spherical to rod-like | - | [5] |

| Hydrothermal | La(NO₃)₃·6H₂O, Phytic Acid, Tannic Acid | 30-40 | Spherical | - | [9][10] |

| Microwave-Assisted | LaCl₃·7H₂O, Na₃PO₄·12H₂O | Varies with pH | Nanoparticles, short and long nanorods | Hexagonal | [6] |

| Sol-Gel | Lanthanum Chloride | Varies with concentration | Nanorods to nanospheres | Hexagonal to Monoclinic | [2][4] |

| Application | Nanoparticle Formulation | Drug/Payload | Key Finding | Reference |

| Drug Delivery | Lanthanum-doped phosphate glass nanoparticles | Ciprofloxacin | Sustained release for up to 28 days.[1] | [1] |

| Cancer Therapy | Chitosan-coated siRNA-loaded LaPO₄ nanoparticles | siEGFR | Significant tumor growth inhibition in colorectal cancer models.[14] | [14] |

| Targeted Alpha Therapy | LaPO₄ core-shell nanoparticles | ²²³Ra, ²²⁵Ra | High retention of radioisotopes, suggesting potential as effective carriers.[12][15] | [12][15] |

Visualization of Workflows and Pathways

Visual diagrams are essential for understanding complex experimental processes and biological interactions. The following sections provide Graphviz diagrams for the synthesis workflows and a relevant signaling pathway in cancer therapy.

Experimental Workflow Diagrams

References

- 1. researchgate.net [researchgate.net]

- 2. epublications.vu.lt [epublications.vu.lt]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. hilarispublisher.com [hilarispublisher.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of this compound–carbon nanoparticles using a hydrothermal method and their application for lead ion removal - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Synthesis of this compound–carbon nanoparticles using a hydrothermal method and their application for lead ion removal - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and characterization of this compound nanoparticles as carriers for (223)Ra and (225)Ra for targeted alpha therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and characterization of this compound nanoparticles as carriers for Ra-223 and Ra-225 for targeted alpha therapy | ORNL [ornl.gov]

- 14. Biological activities of siRNA-loaded this compound nanoparticles on colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and characterization of this compound nanoparticles as carriers for 223Ra and 225Ra for targeted alpha therapy (Journal Article) | OSTI.GOV [osti.gov]

An In-depth Technical Guide on the Core Chemical and Physical Properties of Lanthanum Phosphate (LaPO4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanthanum phosphate (B84403) (LaPO4) is an inorganic compound that has garnered significant interest across various scientific disciplines, including materials science, catalysis, and biomedicine. Its notable thermal and chemical stability, coupled with its luminescent properties when doped with rare-earth elements, makes it a versatile material for a range of applications. This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of LaPO4, with a focus on its two primary crystalline forms: monoclinic (monazite) and hexagonal (rhabdophane). This document is intended to serve as a core reference for researchers, scientists, and professionals in drug development who are working with or exploring the potential of lanthanum phosphate.

Chemical Properties

This compound is a salt of lanthanum and phosphoric acid. It exhibits low solubility in water and high thermal and chemical stability.[1] Its chemical behavior is largely characterized by its insolubility and its acidic-basic surface properties, which are crucial for its catalytic applications.

Table 1: Chemical Properties of LaPO4

| Property | Description |

| Chemical Formula | LaPO4 |

| Molar Mass | 233.88 g/mol |

| Solubility | Very low solubility in water. The solubility product constant (Ksp) is reported to be 10-25.75 at 25 °C.[2] Dissolution is more likely to occur under very acidic (pH < 2) or very basic (pH > 13) conditions.[2] |

| Acid-Base Properties | The surface of LaPO4 exhibits both Brønsted and Lewis acidity.[3] The hexagonal phase is reported to have a significantly higher density of both acid and base sites compared to the monoclinic phase, which influences its catalytic activity.[4] |

| Chemical Stability | Highly stable and resistant to corrosion. It shows good compatibility with other materials at high temperatures.[5] It is also stable in high water-vapor partial pressures.[6] |

| Reactivity | Generally unreactive under standard conditions. It can react with strong acids at elevated temperatures. |

Physical Properties

The physical properties of this compound are significantly influenced by its crystal structure. The two most common polymorphs are the monoclinic monazite (B576339) and the hexagonal rhabdophane (B76276) structures. The monoclinic phase is the thermodynamically stable form at ambient conditions.[7]

Table 2: Physical Properties of Monoclinic and Hexagonal LaPO4

| Property | Monoclinic (Monazite) LaPO4 | Hexagonal (Rhabdophane) LaPO4 |

| Crystal System | Monoclinic | Hexagonal |

| Space Group | P2₁/c | P6₂22 |

| Lattice Parameters | a = 6.83 Å, b = 7.07 Å, c = 6.50 Å, β = 103.27°[1] | a = 7.06 Å, c = 6.47 Å |

| Density | ~5.1 g/cm³ | ~4.98 g/cm³ |

| Melting Point | Not definitively reported, exhibits high thermal stability above 1700 °C. | Not definitively reported, undergoes phase transition to monoclinic form at elevated temperatures.[8] |

| Thermal Stability | Thermally stable at high temperatures. | The hydrated hexagonal form transitions to the monoclinic phase upon heating, with the onset of transformation around 601 °C.[2] |

| Band Gap | Indirect band gap of approximately 8 eV.[7][9] | Indirect band gap.[7][9] |

| Refractive Index | High refractive index.[1] | High refractive index.[1] |

| Thermal Expansion Coefficient | The thermal expansion coefficient is influenced by temperature and pressure.[5] | Information not readily available. |

Experimental Protocols

Synthesis of LaPO4 Nanoparticles

Two common methods for the synthesis of LaPO4 nanoparticles are co-precipitation and hydrothermal synthesis.

This method involves the precipitation of LaPO4 from aqueous solutions of a soluble lanthanum salt and a phosphate source.

-

Materials: Lanthanum(III) nitrate (B79036) hexahydrate (La(NO₃)₃·6H₂O), Ammonium dihydrogen phosphate (NH₄H₂PO₄), deionized water, ethanol (B145695).

-

Procedure:

-

Prepare aqueous solutions of La(NO₃)₃·6H₂O and NH₄H₂PO₄ with desired molar concentrations.

-

Add the NH₄H₂PO₄ solution dropwise to the La(NO₃)₃ solution under vigorous stirring at room temperature.

-

A white precipitate of LaPO4 will form immediately.

-

Continue stirring for a set period (e.g., 2 hours) to ensure complete reaction and aging of the precipitate.

-

Collect the precipitate by centrifugation or filtration.

-

Wash the precipitate multiple times with deionized water and ethanol to remove any unreacted precursors and byproducts.

-

Dry the resulting powder in an oven at a specific temperature (e.g., 80 °C) for several hours.

-

The as-prepared powder is typically the hydrated hexagonal phase (LaPO₄·nH₂O). Calcination at higher temperatures (e.g., 400-900 °C) can be performed to obtain the anhydrous hexagonal or monoclinic phase.

-

This method utilizes elevated temperature and pressure to crystallize LaPO4 in a sealed vessel.

-

Materials: Lanthanum(III) chloride (LaCl₃) or Lanthanum(III) nitrate (La(NO₃)₃), Orthophosphoric acid (H₃PO₄) or a phosphate salt, deionized water.

-

Procedure:

-

Prepare a precursor solution by dissolving the lanthanum salt and the phosphate source in deionized water. The pH of the solution can be adjusted using an acid or a base.

-

Transfer the precursor solution into a Teflon-lined stainless-steel autoclave.

-

Seal the autoclave and heat it to a specific temperature (e.g., 120-200 °C) for a defined duration (e.g., 12-24 hours).

-

After the reaction, allow the autoclave to cool down to room temperature naturally.

-

Collect the resulting precipitate by centrifugation or filtration.

-

Wash the product thoroughly with deionized water and ethanol.

-

Dry the final product in an oven.

-

The crystal phase (hexagonal or monoclinic) and morphology of the LaPO4 product can be controlled by adjusting parameters such as pH, temperature, reaction time, and the precursors used.

-

Characterization Techniques

XRD is used to determine the crystal structure and phase purity of the synthesized LaPO4.

-

Instrument: A powder X-ray diffractometer with Cu Kα radiation (λ = 1.5406 Å).

-

Sample Preparation: A small amount of the powdered sample is placed on a sample holder and flattened to ensure a smooth surface.

-

Data Collection: The diffraction pattern is typically recorded over a 2θ range of 10-80° with a specific step size and scan speed.

-

Analysis: The obtained diffraction peaks are compared with standard diffraction patterns from databases (e.g., JCPDS) to identify the crystal phase (monoclinic or hexagonal).[4]

DSC/TGA is used to study the thermal stability and phase transitions of LaPO4.

-

Instrument: A simultaneous DSC/TGA instrument.

-

Sample Preparation: A small, accurately weighed amount of the sample is placed in an alumina (B75360) or platinum crucible.

-

Analysis Conditions: The sample is heated over a specific temperature range (e.g., from room temperature to 1200 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

Data Analysis: The TGA curve shows weight loss as a function of temperature, which can indicate dehydration or decomposition. The DSC curve shows heat flow, with endothermic or exothermic peaks indicating phase transitions or reactions.

Visualizations

Logical Workflow for LaPO4 Nanoparticle Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of this compound nanoparticles.

Caption: Workflow for LaPO4 Synthesis and Characterization.

Conclusion

This technical guide has summarized the core chemical and physical properties of this compound, providing quantitative data and outlining experimental protocols for its synthesis and characterization. The unique combination of high thermal stability, chemical inertness, and tunable properties through controlled synthesis makes LaPO4 a material of significant interest for advanced applications. For professionals in drug development, its low solubility and potential for nanoparticle formulation offer avenues for exploration in drug delivery systems. It is anticipated that this guide will serve as a valuable resource for scientists and researchers, facilitating further innovation and application of this compound.

References

- 1. Stability of luminescence in LaPO4, LaPO4 :RE(3+) (RE = Dy, Eu) nanophosphors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nanojournal.ifmo.ru [nanojournal.ifmo.ru]

- 3. americanelements.com [americanelements.com]

- 4. researchgate.net [researchgate.net]

- 5. Lanthanum - Wikipedia [en.wikipedia.org]

- 6. Lanthanum phosphide - Wikipedia [en.wikipedia.org]

- 7. Novel High-Temperature-Resistant Phosphates: Thermal Ablation Behavior of La–Al System Phosphates at 2000 °C - PMC [pmc.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Solubility of Lanthanum Phosphate (B84403)

This technical guide provides a comprehensive overview of the solubility of lanthanum phosphate (LaPO₄) in various solvents. Understanding the solubility characteristics of this inorganic compound is critical for its application in diverse fields, including pharmaceuticals, materials science, and environmental remediation.

Introduction to this compound

This compound is an inorganic salt composed of lanthanum cations (La³⁺) and phosphate anions (PO₄³⁻). It is a white, crystalline solid that is generally considered to be highly insoluble in water.[1][2] Its low solubility is a key property leveraged in applications such as phosphate binders for patients with chronic kidney disease, where it forms insoluble complexes with dietary phosphate in the gastrointestinal tract, thereby inhibiting its absorption.[3] The stability and insolubility of the lanthanum-phosphate complex also make it a subject of interest for removing excess phosphate from aqueous environments to combat eutrophication.[4]

Quantitative Solubility Data

The solubility of this compound is highly dependent on the solvent and the pH of the medium. While it is practically insoluble in pure water, its solubility increases significantly in acidic solutions.

Solubility in Aqueous Media

This compound's solubility in water is most accurately described by its solubility product constant (Ksp), which represents the equilibrium between the solid compound and its constituent ions in a saturated solution. Several values for the pKsp (where pKsp = -log₁₀(Ksp)) have been reported in the literature.

Table 1: Solubility Product (Ksp) of this compound in Water at 25°C

| Parameter | Value | Source |

| pKsp | 22.43 | [5] |

| log Ksp | -25.75 | [6] |

| pKsp | 26.15 | [7] |

Note: The variation in reported pKsp values can be attributed to different experimental methods and conditions.

The dissolution in pure water is minimal and is strongly influenced by pH. Geochemical equilibrium modeling suggests that significant dissolution of LaPO₄ occurs only under very acidic (pH < 2) or very basic (pH > 13) conditions.[6]

Solubility in Acidic and Alkaline Solutions

The solubility of this compound demonstrates a strong dependence on pH.

-

Acidic Solutions: The compound's solubility increases in acidic media. This is because the phosphate ion (PO₄³⁻) is the conjugate base of a weak acid and reacts with H⁺ ions, shifting the dissolution equilibrium towards the formation of soluble species. A study on the solubility of LaPO₄ in phosphoric acid (H₃PO₄) solutions showed that its solubility increased with the concentration of the acid, reaching a maximum of 1.83%.[8] The lanthanum-phosphate complex is noted to be stable within a pH range of 3 to 6.[4] Moderately acidic conditions (pH < 4.5-5.6) can lead to the release of La³⁺ ions.[6]

-

Alkaline Solutions: this compound precipitation is generally favored under slightly alkaline conditions, indicating low solubility.[4] Significant dissolution is only predicted to occur at very high pH levels (pH > 13).[6]

Table 2: Solubility of this compound in Various Solvents

| Solvent | Solubility | Conditions | Source |

| Water | Insoluble | Room Temperature | [1][2] |

| Phosphoric Acid (H₃PO₄) | Increases with acid concentration | Max solubility of 1.83% | [8] |

| Phosphoric Acid (H₃PO₄) | Soluble | 80 °C | [9][10] |

| Acidic Solutions | Soluble | pH < 2 | [6] |

| Alkaline Solutions | Soluble | pH > 13 | [6] |

Experimental Protocols for Solubility Determination

Determining the solubility of a sparingly soluble inorganic compound like this compound requires precise experimental procedures. A general protocol is outlined below.

Principle

The equilibrium concentration of a solute in a saturated solution at a specific temperature is measured. For ionic compounds, this involves quantifying the concentration of the constituent ions in the solution after it has been in contact with the solid solute for a sufficient time to reach equilibrium.

Materials and Equipment

-

This compound (solid)

-

Selected solvent (e.g., deionized water, acidic/basic buffers)

-

Thermostatic shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm pore size)

-

Analytical instrumentation for ion quantification (e.g., Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for La³⁺, UV-Vis Spectrophotometer for PO₄³⁻)

-

pH meter

Procedure

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of the chosen solvent in a sealed container. The excess solid ensures that the resulting solution is saturated.

-

Equilibration: Place the container in a thermostatic shaker or water bath set to the desired temperature (e.g., 25°C). Agitate the mixture for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by careful filtration of the supernatant through a fine-pored syringe filter to remove any colloidal particles.

-

pH Measurement: Measure the pH of the final saturated solution, as it is a critical parameter.

-

Ion Analysis: Dilute the filtered supernatant as necessary and analyze the concentration of dissolved lanthanum (La³⁺) and/or phosphate (PO₄³⁻) ions using a suitable analytical technique.

-

Calculation: Calculate the molar solubility (S) from the ion concentrations. For LaPO₄, the dissolution equilibrium is LaPO₄(s) ⇌ La³⁺(aq) + PO₄³⁻(aq). Therefore, S = [La³⁺] = [PO₄³⁻]. The solubility product is then calculated as Ksp = [La³⁺][PO₄³⁻] = S².

Visualizations

Chemical Equilibrium and Dissolution Pathway

The dissolution of solid this compound in water is an equilibrium process where the solid dissociates into its constituent ions.

Caption: Dissolution equilibrium of this compound.

Experimental Workflow for Solubility Determination

The process for experimentally determining the solubility of this compound follows a structured workflow from preparation to analysis.

References

- 1. Lanthanum(III) phosphate, 99.99% - 14913-14-5 | India | Otto Chemie Pvt Ltd [ottokemi.com]

- 2. americanelements.com [americanelements.com]

- 3. Lanthanum | La | CID 23926 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. This compound CAS#: 956594-02-8 [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Solubility products of the trivalent rare-earth phosphates (Journal Article) | OSTI.GOV [osti.gov]

- 8. SOLUBILITY OF LANTHANUM PHOSPHATES IN PHOSPHORIC ACID SOLUTIONS (Journal Article) | OSTI.GOV [osti.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

A Comprehensive Guide to the Selection of Lanthanum Phosphate Precursors for Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on Lanthanum Phosphate (B84403) Precursor Selection

The synthesis of lanthanum phosphate (LaPO₄) nanomaterials with tailored properties is of paramount importance for a wide range of applications, including bio-imaging, drug delivery, and catalysis. The choice of lanthanum and phosphate precursors is a critical determinant of the final product's characteristics, such as particle size, morphology, crystallinity, and purity. This guide provides a comprehensive overview of common precursors, their influence on synthesis outcomes, and detailed experimental protocols to aid researchers in making informed decisions for their specific applications.

Lanthanum Precursor Selection

The selection of the lanthanum source significantly impacts the reaction kinetics and the properties of the resulting this compound. Common lanthanum precursors include nitrates, chlorides, and oxides.

Lanthanum Nitrate (B79036) (La(NO₃)₃)

Lanthanum nitrate is a widely used precursor due to its high solubility in water and lower decomposition temperature. It is often the precursor of choice in hydrothermal and sol-gel synthesis methods.

Lanthanum Chloride (LaCl₃)

Similar to lanthanum nitrate, lanthanum chloride is highly soluble in aqueous solutions, making it a suitable precursor for various wet chemical synthesis routes.[1] It is a common choice for sol-gel and precipitation methods.[2]

Lanthanum Oxide (La₂O₃)

Lanthanum oxide can also be used as a lanthanum source, though it typically requires dissolution in an acid, such as nitric acid, to form a soluble lanthanum salt solution before it can be used in precipitation reactions.[2]

Phosphate Precursor Selection

The choice of phosphate precursor influences the reaction pH, by-products, and the morphology of the final this compound product.

Phosphoric Acid (H₃PO₄)

Phosphoric acid is a strong acid and a direct source of phosphate ions. Its use often requires careful pH adjustment through the addition of a base, such as ammonium (B1175870) hydroxide (B78521), to control the precipitation process.[3]

Ammonium Phosphates ((NH₄)H₂PO₄, (NH₄)₂HPO₄, (NH₄)₃PO₄)

Ammonium phosphates are readily soluble in water and can act as both a phosphate source and a pH buffer. Diammonium hydrogen phosphate is a frequently used precursor in hydrothermal synthesis.[4]

Sodium Tripolyphosphate (Na₅P₃O₁₀)

Sodium tripolyphosphate (TPP) is another phosphate source that has been utilized in the synthesis of this compound nanoparticles, particularly for applications in targeted alpha therapy.[5]

Phytic Acid (C₆H₁₈O₂₄P₆)

For environmentally friendly synthesis, phytic acid has been employed as a green source of phosphate in hydrothermal methods.[6][7]

Synthesis Methodologies and Precursor Impact

The interplay between the chosen precursors and the synthesis method dictates the final properties of the this compound. Common synthesis techniques include hydrothermal, sol-gel, and precipitation methods.

Hydrothermal Synthesis

This method involves a chemical reaction in an aqueous solution above ambient temperature and pressure in a sealed vessel called an autoclave. The choice of precursors can influence the morphology of the resulting nanoparticles. For instance, using lanthanum nitrate with phytic acid and tannic acid in a hydrothermal process can produce this compound-carbon nanoparticles with diameters of 30-40 nm.[6][7]

Sol-Gel Synthesis

The sol-gel process involves the transition of a solution (sol) into a gel-like network. This method allows for good control over the product's homogeneity and can be performed at room temperature.[4][8] The use of lanthanum chloride and phosphoric acid in a sol-gel method, with pH adjustment using ammonium hydroxide, can yield this compound with a hexagonal crystal structure.[3]

Precipitation

Precipitation is a straightforward method that involves mixing solutions of the lanthanum and phosphate precursors to form an insoluble this compound product. The properties of the precipitate are highly dependent on factors like precursor concentration, pH, and temperature. Using lanthanum oxide (dissolved in nitric acid) and ammonium phosphate as precursors in a precipitation reaction results in the formation of this compound with a hexagonal structure.[2]

Quantitative Data Summary

The following tables summarize quantitative data from various studies, highlighting the influence of precursor selection and synthesis methods on the properties of this compound.

| Lanthanum Precursor | Phosphate Precursor | Synthesis Method | Particle Size | Crystal Structure | Reference |

| Lanthanum Nitrate | Phytic Acid | Hydrothermal | 30-40 nm | - | [6][7] |

| Lanthanum Chloride | - | Sol-Gel | 25-100 nm (rods) | - | [1] |

| Lanthanum Nitrate | Sodium Tripolyphosphate | Aqueous Solution | 3.4 nm (core) | Rhabdophane (B76276) | [5] |

| Lanthanum Oxide (in HNO₃) | Ammonium Phosphate | Precipitation | - | Hexagonal | [2] |

| Lanthanum Chloride | Phosphoric Acid | Sol-Gel | - | Hexagonal | [3] |

| Synthesis Method | Key Parameters | Resulting Properties | Reference |

| Sol-Gel | pH 9, La:P mole ratio 1:1, aging time 72h | Monoclinic crystal structure, 93.28 m²/g surface area | [8] |

| Hydrothermal | 180 °C for 5 hours | Nanoparticles with diameters ranging from 30 to 40 nm | [7] |

| Precipitation | - | Hexagonal structure of rhabdophane LaPO₄·0.5H₂O | [2] |

Experimental Protocols

Protocol 1: Hydrothermal Synthesis of this compound-Carbon Nanoparticles[7]

-

Precursor Solution Preparation: Dissolve 0.25 g of lanthanum nitrate hexahydrate (La(NO₃)₃·6H₂O) in 20 mL of deionized water.

-

Addition of Phosphate Source: Add 0.4 g of phytic acid to the lanthanum nitrate solution, resulting in a turbid mixture.

-

Addition of Carbon Source: Add 0.2 g of tannic acid to the mixture.

-

Mixing: Agitate the mixture for 20 minutes at room temperature.

-

Hydrothermal Reaction: Transfer the mixture to an autoclave and heat at 180 °C for five hours.

-

Washing: After the reaction, wash the resulting product three times with deionized water.

-

Drying: Dry the final this compound-carbon nanoparticles at 60 °C for 15 hours.

Protocol 2: Sol-Gel Synthesis of this compound[3]

-

Precursor Solution Preparation: Prepare solutions of lanthanum chloride heptahydrate (LaCl₃·7H₂O) and phosphoric acid (H₃PO₄).

-

Reaction: React the solutions of LaCl₃·7H₂O and H₃PO₄.

-

pH Adjustment: Add ammonium hydroxide (NH₄OH) solution to adjust the pH level, leading to the formation of a gel.

-

Aging: Allow the resulting gel to age until it becomes stable.

-

Solvent Removal: Decant the gel and dry it at 100 °C to remove the solvent.

-

Calcination: Calcine the dried gel at 550 °C for 4 hours to obtain the final this compound powder.

Protocol 3: Precipitation Synthesis of this compound[2]

-

Lanthanum Precursor Preparation: Dissolve lanthanum oxide (La₂O₃) in nitric acid (HNO₃) to form a lanthanum nitrate solution.

-

Phosphate Precursor Preparation: Prepare a solution of ammonium phosphate ((NH₄)₃PO₄).

-

Precipitation: Mix the lanthanum nitrate and ammonium phosphate solutions to initiate the precipitation of this compound.

-

Separation and Washing: Separate the precipitate from the solution.

-

Drying: Wash and dry the precipitate at approximately 80 °C.

Visualization of Logical Relationships

Precursor Selection and Synthesis Pathway

Caption: Logical flow from precursor selection to synthesis method and final product.

General Experimental Workflow for this compound Synthesis

Caption: A generalized experimental workflow for the synthesis of this compound.

Conclusion

The selection of appropriate lanthanum and phosphate precursors is a fundamental step in the synthesis of this compound materials with desired characteristics. This guide has provided an overview of common precursors, their impact on the final product, and detailed experimental protocols for key synthesis methods. By carefully considering the information presented, researchers, scientists, and drug development professionals can strategically select precursors and synthesis routes to achieve their desired outcomes in the development of advanced this compound-based materials. The provided diagrams offer a visual representation of the logical relationships in precursor selection and the general experimental workflow, further aiding in the design of synthetic strategies.

References

- 1. Aqueous sol-gel synthesis of this compound nano rods starting from lanthanum chloride precursor [ir.niist.res.in:8080]

- 2. researchgate.net [researchgate.net]

- 3. bio-conferences.org [bio-conferences.org]

- 4. epublications.vu.lt [epublications.vu.lt]

- 5. Synthesis and characterization of this compound nanoparticles as carriers for (223)Ra and (225)Ra for targeted alpha therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of this compound–carbon nanoparticles using a hydrothermal method and their application for lead ion removal - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis of this compound–carbon nanoparticles using a hydrothermal method and their application for lead ion removal - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. pubs.aip.org [pubs.aip.org]

Theoretical Modeling of Lanthanum Phosphate Structures: An In-depth Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Lanthanum phosphate (B84403) (LaPO₄) is a material of significant scientific and technological interest, finding applications in diverse fields from bio-imaging to catalysis and as a host matrix for nuclear waste immobilization.[1][2] Understanding and predicting the atomic-scale structure of its various polymorphs is crucial for tailoring its properties for specific applications. This technical guide provides a comprehensive overview of the theoretical modeling techniques used to investigate the crystal structures of lanthanum phosphate, with a focus on its primary polymorphs: the monoclinic monazite (B576339), the hydrated hexagonal and monoclinic rhabdophane (B76276), and its high-pressure phases. This document details the computational and experimental methodologies, presents key structural data in a comparative format, and visualizes the fundamental concepts and workflows.

Crystalline Polymorphs of this compound

This compound exhibits a rich polymorphism, with its crystal structure being dependent on conditions such as temperature, pressure, and the presence of water.[1]

-

Monazite: The thermodynamically stable phase of anhydrous this compound at ambient conditions is the monoclinic monazite structure.[3] It belongs to the P2₁/n space group.[3] The structure is characterized by a nine-fold coordination of the lanthanum ions with oxygen atoms (LaO₉ polyhedra) and tetrahedral phosphate groups (PO₄).[4]

-

Rhabdophane: In the presence of water, this compound crystallizes in the rhabdophane structure, a hydrated form with the general formula LaPO₄·nH₂O.[5] Historically considered hexagonal (space group P6₂22), recent studies have shown that it can also adopt a monoclinic C2 space group.[6][7][8] The rhabdophane structure contains channels that accommodate water molecules.[5] Upon heating, rhabdophane undergoes a phase transition to the anhydrous monazite structure.[9]

-

High-Pressure Polymorphs: Under high pressure, the monazite structure of LaPO₄ undergoes a phase transition. At approximately 26 GPa, it transforms into a post-barite-type structure with an orthorhombic P2₁2₁2₁ space group.[4] This transition involves a change in the coordination of the lanthanum ion from nine to twelve.[4]

Theoretical Modeling Methodologies

The theoretical investigation of this compound structures predominantly relies on two powerful computational techniques: Density Functional Theory (DFT) and Molecular Dynamics (MD).

Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly well-suited for calculating the structural and electronic properties of crystalline solids. In the context of this compound, DFT is employed to:

-

Determine Equilibrium Crystal Structures: By minimizing the total energy of the system, DFT can predict the stable crystal structures and their corresponding lattice parameters.

-

Investigate Phase Transitions: DFT calculations can be used to study the effect of pressure on the stability of different polymorphs and to predict the transition pressures between them.

-

Calculate Electronic Properties: DFT provides insights into the electronic band structure and density of states, which are crucial for understanding the optical and electronic properties of the material.

Molecular Dynamics (MD)

MD is a computer simulation method for analyzing the physical movements of atoms and molecules. It is particularly useful for studying the structure and dynamics of amorphous and glassy materials, as well as for investigating the behavior of materials at finite temperatures. For this compound, MD simulations are used to:

-

Model Amorphous and Glassy Structures: MD is an excellent tool for investigating the short- and medium-range structural features of this compound-containing glasses.[10]

-

Study Ion Clustering: MD simulations can provide insights into the distribution and clustering behavior of lanthanum ions within a glass matrix.[10]

-

Simulate Thermodynamic Properties: MD can be used to calculate various thermodynamic properties, such as heat capacity and thermal expansion.

Quantitative Structural Data

The following tables summarize key quantitative data for the different polymorphs of this compound, comparing theoretical predictions with experimental findings.

Table 1: Structural Parameters of Monoclinic LaPO₄ (Space Group P2₁/n)

| Parameter | Theoretical (GGA)[11] | Experimental[3] |

| a (Å) | 6.84 | 6.84 |

| b (Å) | 7.07 | 7.07 |

| c (Å) | 6.45 | 6.45 |

| β (°) | 103.73 | 103.85 |

| V (ų) | 296.22 | 295.93 |

Table 2: Structural Parameters of Rhabdophane LaPO₄·nH₂O

| Polymorph | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |

| Hexagonal | P6₂22 | 7.03 | 7.03 | 6.41 | 90 | [6] |

| Monoclinic | C2 | 28.0903 | 6.9466 | 12.0304 | 115.23 | [8] |

Table 3: Structural Parameters of High-Pressure Post-Barite LaPO₄ (Space Group P2₁2₁2₁)

| Parameter | Theoretical (27 GPa)[4] | Experimental (27.1 GPa)[4] |

| a (Å) | 6.138 | 6.166 |

| b (Å) | 6.702 | 6.705 |

| c (Å) | 6.304 | 6.312 |

| V (ų) | 259.3 | 260.6 |

Table 4: Selected Interatomic Distances and Coordination Numbers

| Structure | Bond | Theoretical Distance (Å) | Experimental Distance (Å) | La Coordination |

| Monazite | La-O | 2.50 - 2.81[11] | 2.51 - 2.72[12] | 9[4] |

| Post-Barite | La-O | - | - | 12[4] |

Experimental Protocols

The synthesis of this compound polymorphs is a crucial prerequisite for their experimental characterization and provides the basis for validating theoretical models. The most common synthesis methods are hydrothermal synthesis and precipitation.

Hydrothermal Synthesis of Monoclinic Monazite LaPO₄

This method involves the reaction of precursors in an aqueous solution at elevated temperature and pressure in a sealed vessel (autoclave). A low-temperature microwave-assisted hydrothermal method has been shown to be effective.[9]

Protocol:

-

Precursor Preparation: Prepare separate aqueous solutions of lanthanum nitrate (B79036) hexahydrate (La(NO₃)₃·6H₂O) and phosphoric acid (H₃PO₄).

-

Reaction Mixture: Combine the precursor solutions in a Teflon-lined autoclave. The pH of the reaction can be adjusted to be acidic to promote the formation of the monazite phase.[9]

-

Hydrothermal Treatment: Seal the autoclave and heat it to a temperature in the range of 185-260 °C for a duration of 1 to several hours.[9] Microwave heating can accelerate the reaction.[9]

-

Product Recovery: After cooling the autoclave to room temperature, the solid product is collected by filtration or centrifugation.

-

Washing and Drying: The collected powder is washed several times with deionized water and then with acetone (B3395972) or ethanol (B145695) to remove any unreacted precursors and byproducts. The final product is dried in an oven at a moderate temperature (e.g., 60-80 °C).

Precipitation of Rhabdophane LaPO₄·nH₂O Nanorods

This method involves the rapid formation of a solid from a supersaturated solution.

Protocol: [5]

-

Precursor Solutions: Prepare an aqueous solution of lanthanum nitrate nonahydrate (La(NO₃)₃·9H₂O) (e.g., 0.1 M). Prepare a separate aqueous solution containing potassium dihydrogen phosphate (KH₂PO₄) (e.g., 0.1 M) and potassium hydroxide (B78521) (KOH) (e.g., 0.09 M).

-

Precipitation: Mix the two solutions at a controlled temperature (e.g., 5-100 °C) with stirring. A precipitate will form immediately. The reaction is typically carried out in an acidic pH range.[5]

-

Aging: The suspension is typically aged for a certain period (e.g., several hours) to allow for crystal growth and improved crystallinity.

-

Product Recovery: The precipitate is separated from the solution by centrifugation.

-

Washing and Drying: The solid is washed with deionized water and then dried at room temperature.

Computational Protocols

Density Functional Theory (DFT) Calculation Setup

A typical DFT calculation for the structural optimization of this compound involves the following steps:

-

Input Structure: Start with an initial crystal structure from experimental data or a previously calculated model.

-

Computational Code: Utilize a DFT code such as VASP (Vienna Ab initio Simulation Package) or CASTEP.

-

Functional Selection: Choose an exchange-correlation functional. The Generalized Gradient Approximation (GGA), particularly the Perdew-Burke-Ernzerhof (PBE) functional, is commonly used for this type of system.

-

Pseudopotentials: Employ pseudopotentials to represent the interaction of the core electrons with the valence electrons, reducing the computational cost. For lanthanum, it is important to treat the 4f electrons appropriately.

-

Basis Set: Use a plane-wave basis set with a specified cutoff energy (e.g., 500-600 eV). The convergence of the total energy with respect to the cutoff energy should be tested.

-

k-point Sampling: Sample the Brillouin zone using a Monkhorst-Pack grid. The density of the k-point mesh should be tested for convergence of the total energy.

-

Convergence Criteria: Set the convergence criteria for the electronic self-consistency loop (e.g., 10⁻⁶ eV) and the ionic relaxation (e.g., forces on each atom less than 0.01 eV/Å).

-

Structure Relaxation: Perform a full relaxation of the atomic positions and the lattice parameters until the forces and stresses are minimized.

Molecular Dynamics (MD) Simulation Setup

A typical MD simulation of this compound glass involves:

-

Force Field: A crucial component of an MD simulation is the force field, which describes the interatomic potentials. For ionic systems like this compound, this typically includes Coulombic and short-range van der Waals interactions. The parameters for these potentials are often derived from fitting to experimental data or from ab initio calculations.

-

Initial Configuration: Start with a random distribution of atoms in a simulation box with the desired composition and density.

-

Equilibration: Melt the system at a high temperature (e.g., 3000 K) to ensure a randomized liquid state. Then, gradually cool the system down to the desired temperature (e.g., 300 K) in a stepwise manner. This is typically done in the NVT (constant number of particles, volume, and temperature) or NPT (constant number of particles, pressure, and temperature) ensemble.

-

Production Run: Once the system is equilibrated at the target temperature, a long simulation run is performed in the NVT or NPT ensemble to collect data for analysis.

-

Analysis: Analyze the trajectory to calculate structural properties such as radial distribution functions (RDFs), coordination numbers, and bond angle distributions.

Visualizations

Crystal Structures

Caption: Phase relationships and simplified connectivity of LaPO₄ polymorphs.

Computational Workflow

Caption: A typical workflow for DFT-based structural modeling of LaPO₄.

Conclusion

Theoretical modeling, particularly through DFT and MD simulations, provides invaluable atomic-scale insights into the complex structural landscape of this compound. These computational approaches, when benchmarked against experimental data, enable the prediction of crystal structures, the elucidation of phase transitions, and the understanding of structure-property relationships. This guide has outlined the fundamental polymorphs of this compound, detailed the theoretical and experimental methodologies for their study, and presented key structural data. The continued synergy between computational modeling and experimental synthesis and characterization will undoubtedly pave the way for the rational design of this compound-based materials with tailored functionalities for a wide range of applications.

References

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 3. handbookofmineralogy.org [handbookofmineralogy.org]

- 4. bib-pubdb1.desy.de [bib-pubdb1.desy.de]

- 5. homepages.see.leeds.ac.uk [homepages.see.leeds.ac.uk]

- 6. mindat.org [mindat.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mp-3962: LaPO4 (monoclinic, P2_1/c, 14) [legacy.materialsproject.org]

- 12. Crystal Structure Refinements of Four Monazite Samples from Different Localities [mdpi.com]

Lanthanum Phosphate's High-Temperature Metamorphosis: A Technical Guide to Phase Transitions

For researchers, scientists, and professionals in drug development, understanding the high-temperature behavior of materials like lanthanum phosphate (B84403) (LaPO₄) is critical for a range of applications, from advanced ceramics to drug delivery systems. This technical guide delves into the core of lanthanum phosphate's phase transitions under elevated temperatures, presenting key data, experimental methodologies, and visual representations of the underlying processes.

This compound is a thermally robust material, primarily existing in two crystalline forms: a hexagonal structure known as rhabdophane (B76276) at lower temperatures and a monoclinic monazite (B576339) structure at higher temperatures. The transition between these phases is a focal point of research due to its impact on the material's properties.

Data Summary of High-Temperature Phase Transitions

The transformation of this compound from its hydrated hexagonal (rhabdophane) phase to the anhydrous monoclinic (monazite) phase is a critical event driven by temperature. The following table summarizes the key quantitative data associated with this transition.

| Parameter | Value | Experimental Conditions | Reference |

| Dehydration Temperature Range | 100°C - 400°C | Heating of hydrated this compound | [1] |

| Hexagonal to Monoclinic Transition Onset | ~600°C (873 K) | Thermal analysis of LaPO₄·nH₂O nanopowders | [2] |

| Monoclinic Phase Formation Temperature | 400°C | Calcination for 2 hours | [3] |

| Phase Transition Temperature Range | 500°C - 900°C | Annealing of hexagonal LaPO₄ | [1] |

| Influence of Gd substitution on Transition Temperature | Increases from 601°C (for LaPO₄) to 733°C (for GdPO₄) | Thermal analysis of La₁₋ₓGdₓPO₄ · nH₂O | [4] |

| Melting Point of Monoclinic LaPO₄ | > 2000°C | General observation | [5] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline the protocols for key experiments used to characterize the high-temperature phase transition of this compound.

X-Ray Diffraction (XRD) for Crystal Structure Analysis

X-ray diffraction is the primary technique for identifying the crystalline phases of this compound at different temperatures.

Sample Preparation:

-

Synthesize this compound powder via a controlled precipitation reaction from lanthanum nitrate (B79036) and orthophosphoric acid.[6]

-

Wash the precipitate to remove impurities.

-

Dry and then calcine the powder at various temperatures (e.g., 450°C, 600°C, and 900°C) to induce phase changes.[7] For in-situ high-temperature XRD, the sample is mounted on a high-temperature stage within the diffractometer.

Instrumentation and Data Collection:

-

Diffractometer: A high-resolution powder X-ray diffractometer equipped with a high-temperature attachment.

-

X-ray Source: Typically Cu Kα radiation (λ = 1.5406 Å).

-

Temperature Program: Heat the sample from room temperature to the desired temperature (e.g., up to 1500°C) at a controlled rate.[8] Collect diffraction patterns at specific temperature intervals.

-

Scan Parameters:

-

2θ Range: 10° - 80°

-

Step Size: 0.02°

-

Dwell Time: 1-2 seconds per step

-

-

Data Analysis: Identify the crystalline phases present at each temperature by comparing the experimental diffraction patterns with standard patterns from the International Centre for Diffraction Data (ICDD) database (e.g., ICDD card no. 00-032-0493 for monoclinic LaPO₄).[7] Rietveld refinement can be used for quantitative phase analysis and to determine lattice parameters.

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy provides insights into the changes in local atomic arrangements and vibrational modes during the phase transition.

Sample Preparation:

-

Prepare this compound samples as described for XRD analysis. The samples can be in powder form or as sintered pellets.

Instrumentation and Data Collection:

-

Spectrometer: A micro-Raman spectrometer equipped with a heating stage.

-

Excitation Laser: A visible laser, for example, a 532 nm or 633 nm laser, is commonly used.

-

Objective: A long working distance objective is used to focus the laser on the sample within the heating stage.

-

Temperature Program: The sample is heated in the stage, and spectra are collected at various temperature points through the phase transition range.

-

Data Collection:

-

Spectral Range: Typically 100 - 1200 cm⁻¹, which covers the characteristic vibrational modes of the PO₄ tetrahedra.

-